molecular formula C17H25FN2O4S B2616222 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2310206-87-0

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Katalognummer: B2616222
CAS-Nummer: 2310206-87-0
Molekulargewicht: 372.46
InChI-Schlüssel: OZSXRTBERLICSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,4-diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. Its structure features a 4-ethoxy-3-fluorobenzenesulfonyl group at position 1 and an oxolan-3-yl (tetrahydrofuran-3-yl) group at position 2.

Eigenschaften

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-2-24-17-5-4-15(12-16(17)18)25(21,22)20-8-3-7-19(9-10-20)14-6-11-23-13-14/h4-5,12,14H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXRTBERLICSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamine precursors.

    Introduction of the Ethoxy Group: This step may involve the ethylation of a hydroxy precursor using ethyl iodide or ethyl bromide under basic conditions.

    Attachment of the Oxolan-3-yl Group: This step may involve the reaction of the diazepane with an oxolan-3-yl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzenesulfonyl group could enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the 1,4-Diazepane Family

1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (BK87972)
  • Structure : Replaces the benzenesulfonyl group with an oxane-4-carbonyl moiety.
  • Molecular Formula : C₁₅H₂₆N₂O₃ (MW: 282.38) vs. the target compound’s estimated formula C₁₆H₂₂FN₂O₄S (MW: ~357.42).
  • The 4-ethoxy-3-fluoro substituent introduces steric bulk and electron-withdrawing effects, which may improve metabolic stability relative to BK87972’s simpler oxane group .
1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane
  • Structure : Features a 3-fluorobenzoyl group instead of the sulfonyl-linked benzene ring.
  • Key Differences :
    • The benzoyl group is less polar than the sulfonyl group, reducing aqueous solubility but possibly improving membrane permeability.
    • The absence of the ethoxy group in this analog may result in faster metabolic clearance due to reduced steric hindrance .
N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a)
  • Structure: Incorporates a 3-cyanophenyl group on the diazepane ring and a thiophene-containing benzamide side chain.
  • Key Differences: The cyano group provides strong electron-withdrawing effects, which may enhance binding to electron-rich receptors (e.g., dopamine D₃) compared to the target compound’s ethoxy-fluoro-sulfonyl group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound BK87972 Compound 9a
Molecular Weight ~357.42 282.38 459 (M+H⁺)
Polar Groups Sulfonyl, ethoxy, fluorine Carbonyl, oxolan Cyano, thiophene
Estimated LogP ~2.1 (moderate lipophilicity) ~1.8 ~3.5 (higher lipophilicity)
Metabolic Stability High (fluorine reduces oxidation) Moderate Low (thiophene susceptibility)

Biologische Aktivität

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by a diazepane ring substituted with an ethoxy and a fluorobenzenesulfonyl group. Its molecular formula is C₁₄H₁₈FNO₃S, and it has a molecular weight of approximately 299.36 g/mol. The presence of the oxolan (tetrahydrofuran) moiety contributes to its structural diversity, influencing its biological activity.

Research indicates that compounds similar to 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane may exert their effects through several mechanisms:

  • Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways related to inflammation and cellular proliferation .
  • Receptor Modulation : The structural modifications in the compound may enhance its affinity for specific receptors, potentially impacting neurotransmitter systems and inflammatory responses.

Antiinflammatory Effects

A notable study demonstrated that compounds with similar structures possess anti-inflammatory properties. For instance, benzodiazepine derivatives have been shown to inhibit eosinophilic infiltration in sensitized animal models, suggesting a potential application in treating allergic conditions .

Anticancer Properties

The compound's ability to modulate enzyme activity may also extend to anticancer applications. Research has indicated that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies

  • Eosinophilic Infiltration Study : In a study involving sensitized Brown-Norway rats, a derivative of the compound exhibited significant inhibition of eosinophilic infiltration at doses as low as 5.1 mg/kg p.o., highlighting its potential therapeutic application in allergic diseases .
  • Cholesterol Absorption Inhibition : Another investigation into structurally related compounds revealed their effectiveness in reducing intestinal cholesterol absorption, which could be beneficial in managing hyperlipidemia and related cardiovascular conditions .

Data Tables

Parameter Value
Molecular FormulaC₁₄H₁₈FNO₃S
Molecular Weight299.36 g/mol
CAS Number2228736-02-3
Antiinflammatory EfficacyInhibition of eosinophils
Anticancer ActivityModulation of cancer pathways

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.